molecular formula C12H22O11 B213186 Melibiose CAS No. 585-99-9

Melibiose

Cat. No. B213186
CAS RN: 585-99-9
M. Wt: 342.3 g/mol
InChI Key: DLRVVLDZNNYCBX-ZZFZYMBESA-N
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Description

Melibiose is a reducing disaccharide formed by an α-1,6 linkage between galactose and glucose (D-Gal-(α1→6)-D-Glc). It differs from lactose in the chirality of the carbon where the galactose ring is closed and that the galactose is linked to a different point on the glucose moiety .


Synthesis Analysis

Melibiose can be synthesized through various methods. One study showed that the glycation product MAGE (melibiose-derived advanced glycation end-product) is generated in the reaction of a model protein with melibiose . Another study demonstrated the indium-mediated allylation reaction applied to melibiose, a disaccharidic substrate, which allows for a short, efficient, and diastereoselective approach towards complex glycosylated carbohydrate structures .


Molecular Structure Analysis

Melibiose is formed by an α-1,6 linkage between galactose and glucose (D-Gal-(α1→6)-D-Glc). It differs from lactose in the chirality of the carbon where the galactose ring is closed and that the galactose is linked to a different point on the glucose moiety .


Chemical Reactions Analysis

Melibiose can be broken down into its component saccharides, glucose and galactose, by the enzyme alpha-galactosidase, such as MEL1 from Saccharomyces pastorianus (lager yeast) . In addition, the indium-mediated allylation reaction has been applied to melibiose, a disaccharidic substrate .


Physical And Chemical Properties Analysis

Melibiose is an off-white powder that is soluble in water and slightly in alcohol. It has a melting point of 84–85 °C . It has a molar mass of 342.297 g·mol−1 .

Mechanism of Action

Melibiose, also known as Gal-alpha1-6-Glc-beta or Galalpha1-6Glcbeta, is a reducing disaccharide formed by an α-1,6 linkage between galactose and glucose .

Target of Action

The primary target of melibiose is the melibiose transporter (MelB) , a prototype of major facilitator superfamily transporters . MelB plays a crucial role in the uptake of melibiose across the cell membranes .

Mode of Action

Melibiose interacts with its target, MelB, through a process known as symport. The binding of melibiose to MelB triggers conformational changes in the transporter, facilitating the transport of melibiose across the cell membrane .

Biochemical Pathways

Melibiose can be formed by invertase-mediated hydrolysis of raffinose, which produces melibiose and fructose . Once inside the cell, melibiose can be broken down into its component saccharides, glucose and galactose, by the enzyme alpha-galactosidase .

Pharmacokinetics

The pharmacokinetics of melibiose involve its transport across the cell membrane via the MelB transporter . The transport process is influenced by the presence of cations such as Na+ and Li+, which are coupled with melibiose during symport .

Result of Action

The action of melibiose results in its transport into the cell, where it is broken down into glucose and galactose . These monosaccharides can then be utilized by the cell for various metabolic processes.

Action Environment

The action of melibiose is influenced by environmental factors such as the presence of cations (Na+, Li+, H+) and the pH of the environment . These factors can affect the efficiency of melibiose transport and its subsequent breakdown within the cell.

Future Directions

Recent studies have shown potential future directions for melibiose. For instance, melibiose-augmented neuroprotection may be achieved by ameliorating autophagy flux via facilitation of TFEB nuclear translocation in neurons after ischemic stroke . Another study showed the potential of lactulose and melibiose to inhibit α-synuclein aggregation .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-ZZFZYMBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267541
Record name 6-O-α-D-Galactopyranosyl-β-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-beta-D-Galactopyranosyl-D-galactose

CAS RN

13299-21-3, 585-99-9
Record name 6-O-α-D-Galactopyranosyl-β-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13299-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-O-α-D-Galactopyranosyl-β-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melibiose
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